molecular formula C10H15NOS B2454062 1-(Thiophen-3-ylmethyl)piperidin-3-ol CAS No. 331976-44-4

1-(Thiophen-3-ylmethyl)piperidin-3-ol

Cat. No.: B2454062
CAS No.: 331976-44-4
M. Wt: 197.3
InChI Key: LJFCTASLJWBWFF-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a thiophen-3-ylmethyl group and a hydroxyl group at the third position.

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c12-10-2-1-4-11(7-10)6-9-3-5-13-8-9/h3,5,8,10,12H,1-2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFCTASLJWBWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-3-ylmethyl)piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and piperidine derivatives.

    Formation of Intermediate: The thiophene derivative undergoes a reaction with a suitable reagent to form a thiophen-3-ylmethyl intermediate.

    Cyclization: The intermediate is then subjected to cyclization with piperidine under controlled conditions to form the desired piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-ylmethyl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiophene or piperidine rings .

Scientific Research Applications

1-(Thiophen-3-ylmethyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 1-(Thiophen-2-ylmethyl)piperidin-3-ol
  • 1-(Furan-3-ylmethyl)piperidin-3-ol
  • 1-(Pyridin-3-ylmethyl)piperidin-3-ol

Uniqueness

1-(Thiophen-3-ylmethyl)piperidin-3-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC to avoid over-alkylation.
  • Use chiral resolving agents (e.g., camphorsulfonic acid) if enantiomeric purity is critical .

Basic: How is the stereochemistry of this compound characterized?

Answer:
Stereochemical analysis involves:

  • Chiral HPLC : To separate enantiomers using columns like Chiralpak® IA/IB and mobile phases (hexane/isopropanol) .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in related piperidin-3-ol derivatives .
  • Optical Rotation : Compare experimental [α]D_D values with literature data for resolved isomers (e.g., (R)- vs. (S)-piperidin-3-ol) .

Q. Data Example :

Isomer[α]D_D (c=1, MeOH)Chiral HPLC Retention Time (min)
(R)+15.2°12.3
(S)-15.0°14.7

Advanced: How do structural modifications of this compound impact sphingosine kinase 1 (SK1) selectivity?

Answer :
Structural optimization for SK1 selectivity involves:

  • Alkyl Chain Length : Extending the thiophene linker (e.g., 2-carbon vs. 3-carbon tethers) enhances SK1/SK2 selectivity. For example, a 2-carbon tether in RB-019 increased selectivity 6.1-fold over SK2 .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., CF3_3) on the thiophene ring improves metabolic stability without compromising SK1 affinity .
  • In Silico Docking : Use tools like AutoDock Vina to predict binding poses in SK1’s hydrophobic pocket, guided by co-crystal structures (PDB: 3VZB) .

Q. Methodological Workflow :

Synthesize derivatives with systematic modifications.

Assess SK1/SK2 inhibition via fluorescence-based assays (e.g., sphingosine-1-phosphate detection).

Validate selectivity ratios using IC50_{50} values from dose-response curves.

Advanced: How does stereochemistry influence receptor binding affinity for acetylcholine receptors?

Answer :
Enantiomers of piperidin-3-ol derivatives exhibit distinct receptor interactions:

  • Binding Assays : Radioligand displacement studies (e.g., 3^3H-atropine) show (R)-enantiomers of piperidin-3-ol esters have ~10-fold higher affinity for postganglionic acetylcholine receptors than (S)-enantiomers .
  • Epimeric Effects : Quaternary nitrogen substituents (e.g., methyl vs. ethyl) alter epimer ratios, impacting receptor affinity by up to 100-fold in some analogs .

Q. Case Study :

CompoundEpimer Ratio (N-Me : N-Et)Receptor Affinity (pKi_i)
N-Me85:158.85
N-Et45:558.75

Recommendation : Use dynamic NMR to monitor epimerization in solution .

Advanced: What analytical strategies resolve contradictions in pharmacological data for piperidin-3-ol derivatives?

Answer :
Discrepancies often arise from:

  • Metabolic Instability : Perform hepatic microsomal assays (e.g., human CYP3A4 incubation) to identify rapid degradation pathways .
  • Polymorphism : Conduct DSC and PXRD to detect crystalline forms, as seen in patent EP 2024113540, where a monohydrate form showed improved bioavailability .
  • Off-Target Effects : Use broad-panel receptor profiling (e.g., CEREP’s SafetyScreen44) to identify unintended interactions .

Q. Resolution Workflow :

Verify compound purity (>95% by HPLC).

Cross-validate assays (e.g., functional vs. binding assays).

Apply multivariate analysis to isolate confounding variables.

Basic: What are the key spectroscopic markers for characterizing this compound?

Q. Answer :

  • NMR :
    • 1^1H NMR: Thiophene protons (δ 6.8–7.2 ppm), piperidine N-CH2_2-thiophene (δ 3.4–3.7 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, broad) .
    • 13^{13}C NMR: Piperidine C-3 (δ 70–75 ppm), thiophene C-3 (δ 125–130 ppm).
  • IR : O-H stretch (~3200 cm1^{-1}), C-S bond (~680 cm1^{-1}) .

Advanced: How to design in vivo studies for this compound’s anticonvulsant activity?

Q. Answer :

  • Model Selection : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents .
  • Dosing : Administer orally (10–50 mg/kg) with pharmacokinetic profiling (Tmax_{max}, Cmax_{max}) via LC-MS/MS.
  • Biomarkers : Measure astrocyte activation (GFAP levels via ELISA) and neuroinflammatory cytokines (IL-1β, TNF-α) .

Q. Data Interpretation :

  • Corrogate in vitro IC50_{50} values with ED50_{50} in vivo.
  • Use Morris water maze to assess cognitive side effects.

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